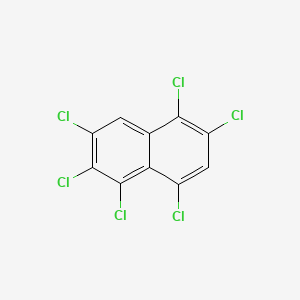

1,2,3,5,6,8-Hexachloronaphthalene

Description

Properties

IUPAC Name |

1,2,3,5,6,8-hexachloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl6/c11-4-2-6(13)8(14)3-1-5(12)9(15)10(16)7(3)4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQELOCOACCYGLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)C(=CC(=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145834 | |

| Record name | 1,2,3,5,6,8-Hexachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103426-95-5 | |

| Record name | Naphthalene, 1,2,3,5,6,8-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,5,6,8-Hexachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1,2,3,5,6,8-Hexachloronaphthalene typically involves the chlorination of naphthalene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1,2,3,5,6,8-Hexachloronaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated naphthoquinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated naphthalenes.

Scientific Research Applications

Scientific Research Applications

-

Chemistry :

- Used as a model compound to study the effects of chlorination on chemical properties and reactivity of naphthalene derivatives. It aids in understanding how structural modifications influence physical and chemical behavior.

- Toxicology :

-

Pharmaceutical Development :

- Explored for potential applications in drug design targeting specific molecular pathways. Its structural characteristics may allow for the development of new pharmaceuticals with enhanced efficacy against certain diseases.

- Environmental Science :

- Industrial Applications :

-

Toxicity Assessment :

A study published in Environmental Science & Technology evaluated the bioaccumulation potential of hexachloronaphthalenes (including this compound) in aquatic organisms. Results indicated significant accumulation in fish species, leading to recommendations for monitoring these compounds in aquatic environments . -

Chemical Reactivity Studies :

Research conducted on the reactivity of chlorinated naphthalenes demonstrated that this compound could undergo oxidation reactions leading to the formation of chlorinated naphthoquinones. These findings have implications for understanding its environmental degradation pathways. -

Pharmaceutical Exploration :

Investigations into the pharmacological potential of hexachloronaphthalenes have shown promise in developing novel therapeutic agents targeting cancer cells through specific molecular interactions. Preliminary results suggest that modifications to the hexachloronaphthalene structure could enhance selectivity and reduce toxicity .

Mechanism of Action

The mechanism of action of 1,2,3,5,6,8-Hexachloronaphthalene involves its interaction with cellular components. It can bind to and disrupt the function of cellular membranes, leading to cytotoxic effects. Additionally, it may interfere with enzyme activity and signal transduction pathways, contributing to its toxicological profile .

Comparison with Similar Compounds

Structural Isomerism and Chlorination Patterns

Hexachloronaphthalene congeners differ in chlorine substitution patterns, which critically influence their toxicity and environmental behavior. Key analogues include:

Table 1: Structural and Physicochemical Properties

*Estimated based on chlorination degree and similarity to other PCNs .

Toxicity and Relative Potency

Hexachloronaphthalenes exhibit dioxin-like toxicity mediated through aryl hydrocarbon receptor (AhR) activation. Their toxic equivalency factors (TEFs) are benchmarked against 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD):

Table 2: Relative Potency and Toxicity Endpoints

Key Findings :

- PCN 67 is ~10x more potent than PCN 66 in inducing CYP1A1 and thymic atrophy .

- PCN 67 disrupts thyroid hormones and estrous cyclicity in female rats at 30–300 µg/kg doses .

- The target compound’s toxicity is expected to depend on chlorine positioning; para-chlorination (e.g., 1,2,3,5,6,8-HxCN) may reduce AhR binding compared to peri-chlorinated isomers like PCN 65.

Environmental Persistence and Human Exposure

- Bioaccumulation : PCN 66 and 67 constitute 16–50% of total PCNs in human adipose tissue . Their log Kow values (~7) favor lipid accumulation.

- Transplacental Transfer : HxCN crosses the placental barrier in rats, accumulating in fetal compartments .

- Environmental Presence : PCNs are detected in urban air, sediments, and aquatic ecosystems .

Q & A

Basic Research Questions

Q. How should experimental models be designed to assess the bioaccumulation potential of HxCN in mammalian systems?

- Methodology : Administer a single intraperitoneal or intragastric dose of radiolabeled [¹⁴C]-HxCN to rats, followed by longitudinal tissue sampling (liver, adipose, blood) over weeks to months. Measure retention rates using liquid scintillation counting. HxCN exhibits slow turnover, with significant accumulation in adipose tissue and liver, necessitating extended observation periods to model repeated exposure scenarios .

- Key Metrics : Tissue-to-body weight ratios, elimination half-lives, and bioaccumulation factors (BAFs) derived from concentration-time curves .

Q. What methodologies are used to determine acute toxicity parameters like LD₅₀ for HxCN in rodent models?

- Methodology : Conduct oral or intraperitoneal dose-ranging studies in rats or mice. For example, administer HxCN at 50–120 mg/kg and monitor mortality over 14 days. Calculate LD₅₀ using probit analysis. Acute toxicity data indicate an oral LD₅₀ of 50 mg/kg in birds and 120 mg/kg in rats, with species-specific sensitivity linked to metabolic pathways .

- Confounding Factors : Vehicle choice (e.g., corn oil vs. DMSO) may influence absorption rates and toxicity outcomes .

Q. How are physicochemical properties like vapor pressure and phase transition enthalpies measured for HxCN?

- Methodology : Use gas chromatography (GC) coupled with static vapor pressure cells in the temperature range of 323–423 K. Enthalpy values (ΔHvap ≈ 84–85 kJ/mol) are derived from Clausius-Clapeyron plots. Compare retention indices with homologous standards (e.g., octachloronaphthalene) to validate purity .

Advanced Research Questions

Q. How can transplacental transfer of HxCN be evaluated in prenatal toxicity studies?

- Methodology : Administer a single dose of [¹⁴C]-HxCN to pregnant Wistar rats during critical gestation periods (e.g., days 13–15). Sacrifice dams at term, collect maternal liver, placenta, and fetal tissues, and quantify radioactivity via autoradiography or scintillation counting. Studies show HxCN crosses the placental barrier, with fetal concentrations reaching 5–10% of maternal levels .

- Critical Controls : Include sham-exposed dams to distinguish background radiation and validate extraction efficiency .

Q. What endpoints are critical in developmental toxicity studies of HxCN?

- Endpoints :

- Embryotoxicity : Resorption rates, fetal weight reduction.

- Teratogenicity : Skeletal malformations (e.g., cleft palate, rib fusions).

- Functional Defects : Accelerated spermatogenesis in male offspring at doses as low as 1 µg/kg .

Q. How does HxCN’s relative potency compare to 2,3,7,8-TCDD in AhR-mediated toxicity?

- Methodology : Co-expose female Sprague-Dawley rats to HxCN and TCDD at equimolar doses. Assess hepatic CYP1A1/2 induction using enzyme activity assays (e.g., ethoxyresorufin-O-deethylase). HxCN exhibits ~1/100th the potency of TCDD but synergizes with other polychlorinated naphthalenes (PCNs) in mixtures .

- Data Interpretation : Apply the toxic equivalency factor (TEF) framework, adjusting for congener-specific AhR binding affinities .

Q. What experimental approaches elucidate mitochondrial-dependent neurotoxicity mechanisms of HxCN?

- Methodology : Treat neuronal cell lines (e.g., SH-SY5Y) with HxCN (1–50 µM) and measure reactive oxygen species (ROS) via fluorescent probes (DCFH-DA). Assess mitochondrial membrane potential (ΔΨm) using JC-1 staining. HxCN disrupts ΔΨm and increases caspase-3 activity, indicating apoptosis driven by oxidative stress .

- Advanced Models : Primary hippocampal neurons or 3D neurospheres can model tissue-specific susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.